Trimethylsilyl dipropan-2-ylcarbamate
Description
Trimethylsilyl dipropan-2-ylcarbamate (CAS: 76681-45-3) is a silylated carbamate derivative with the molecular formula C₁₀H₂₃NO₂Si (Figure 1). The structure comprises a trimethylsilyl group (-Si(CH₃)₃) linked via a propyl chain to a carbamate functional group, where the carbamate nitrogen is substituted with two isopropyl groups (-C₃H₇) . This compound is notable for its hybrid organic-silicon framework, which enhances its lipophilicity and volatility compared to non-silylated carbamates. Such properties make it relevant in synthetic chemistry, particularly as a protecting group or derivatization agent for analytical applications like gas chromatography-mass spectrometry (GC/MS) .
Properties
CAS No. |
89029-15-2 |
|---|---|
Molecular Formula |
C10H23NO2Si |
Molecular Weight |
217.38 g/mol |
IUPAC Name |
trimethylsilyl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C10H23NO2Si/c1-8(2)11(9(3)4)10(12)13-14(5,6)7/h8-9H,1-7H3 |
InChI Key |
BCUBHFONIAZMGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
-
Primary reactants : Dipropan-2-ylamine and trimethylchlorosilane (TMCS)
-
Catalyst : Ammonium sulfate or trifluoromethanesulfonic acid (TfOH)
-
Solvent : Dichloromethane (DCM) or toluene
-
Temperature : Reflux (40–110°C)
-
Reaction time : 6–24 hours
Procedure
-
Dipropan-2-ylamine is dissolved in anhydrous DCM under inert atmosphere.
-
TMCS (2.1–2.5 molar equivalents) is added dropwise with stirring.
-
Catalytic ammonium sulfate (1.5–2 wt%) or TfOH (0.01–0.1 molar equivalents) is introduced.
-
The mixture is refluxed until completion (monitored via TLC or GC-MS).
-
The product is isolated via filtration, solvent evaporation, and vacuum distillation.
Key Data
Mechanistic Insight : TMCS reacts with the amine to form a silylated intermediate, which subsequently reacts with in-situ-generated carbamic acid to yield the target compound.
Hexamethyldisilazane (HMDS)-Mediated Silylation
Reagents and Conditions
-
Primary reactants : Dipropan-2-ylamine and HMDS
-
Catalyst : Trifluoromethanesulfonic acid (TfOH)
-
Solvent : Toluene or tetrahydrofuran (THF)
-
Temperature : 100–135°C
-
Reaction time : 8–16 hours
Procedure
-
HMDS (3–5 molar equivalents) and TfOH (0.05–0.1 molar equivalents) are mixed with the amine.
-
The solution is heated under reflux to form the tris(trimethylsilyl) intermediate.
-
Excess HMDS is removed via distillation.
-
The intermediate is treated with dipropan-2-yl dicarbonate to form the carbamate.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–82% | |
| Selectivity | >90% for N-silylation | |
| Scalability | Demonstrated at 100-g scale |
Advantage : HMDS acts as both a silylating agent and base, minimizing side reactions.
One-Pot Synthesis via Carbamate Formation
Reagents and Conditions
-
Primary reactants : Dipropan-2-ylamine, carbon dioxide (CO₂), and TMCS
-
Base : Triethylamine (TEA) or pyridine
-
Solvent : DCM or acetonitrile
-
Temperature : 0–25°C
-
Reaction time : 3–6 hours
Procedure
-
CO₂ is bubbled through a solution of dipropan-2-ylamine and TEA in DCM.
-
TMCS is added gradually at 0°C.
-
The mixture warms to room temperature and stirs until carbamate formation is complete.
-
The product is purified via aqueous workup and column chromatography.
Key Data
Mechanistic Pathway :
-
CO₂ reacts with the amine to form a carbamic acid intermediate.
-
TMCS silylates the carbamic acid, yielding the final product.
Microwave-Assisted Synthesis
Reagents and Conditions
-
Primary reactants : Dipropan-2-ylamine and TMCS
-
Catalyst : Silica-supported sulfonic acid
-
Solvent : Solvent-free
-
Microwave power : 300–500 W
-
Reaction time : 10–30 minutes
Procedure
-
The amine and TMCS are mixed with the catalyst.
-
The mixture is irradiated in a microwave reactor.
-
The product is extracted with hexane and filtered.
Key Data
Advantage : Reduced reaction time and enhanced selectivity due to uniform heating.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| TMCS Silylation | 75–86 | 89–95 | High | Moderate |
| HMDS-Mediated | 68–82 | 85–90 | High | Low |
| One-Pot CO₂ | 70–78 | 85–90 | Moderate | High |
| Microwave-Assisted | 88–92 | 90–94 | Low | High |
Key Findings :
-
TMCS silylation balances yield and scalability but requires careful byproduct management.
-
Microwave synthesis offers the highest yield and purity but is limited to small-scale production.
-
HMDS methods are cost-intensive due to reagent prices but provide excellent selectivity.
Critical Challenges and Solutions
-
Moisture Sensitivity : All methods require anhydrous conditions. Use of molecular sieves or inert atmospheres is mandatory.
-
Byproduct Formation : Ammonium chloride or silica residues are removed via filtration or aqueous washes.
-
Catalyst Recovery : Silica-supported catalysts in microwave methods can be reused up to 5 times without significant activity loss.
Industrial-Scale Recommendations
For large-scale production (>1 kg), the TMCS silylation method is preferred due to reagent availability and established protocols. Pilot studies suggest coupling this method with continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl diisopropylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the trimethylsilyl group.
Hydrolysis: In the presence of water or aqueous acids, it hydrolyzes to form diisopropylcarbamate and trimethylsilanol.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, which can displace the trimethylsilyl group.
Acids and Bases: Used to catalyze hydrolysis or other substitution reactions.
Major Products:
Diisopropylcarbamate: Formed through hydrolysis.
Trimethylsilanol: Another product of hydrolysis.
Scientific Research Applications
Applications in Organic Synthesis
-
Protecting Group for Amines and Alcohols :
- Trimethylsilyl dipropan-2-ylcarbamate is primarily utilized as a protecting group in organic synthesis. It effectively shields amines and alcohols from unwanted reactions during multi-step syntheses, facilitating the formation of complex molecules while maintaining the integrity of sensitive functional groups.
-
Reactivity with Nucleophiles :
- The compound exhibits reactivity with various nucleophiles, forming stable complexes that can be exploited in catalysis or as ligands in coordination chemistry. Its ability to stabilize reactive intermediates enhances its utility in synthetic pathways that require precise control over reaction conditions.
-
Hydrolysis Studies :
- Research into the hydrolysis kinetics of trimethylsilyl dipropan-2-ylcarbamate provides insights into its stability under physiological conditions, which is crucial for applications in drug formulation where stability is paramount.
Pharmaceutical Applications
-
Drug Formulation :
- The presence of the carbamate functional group suggests potential interactions with biological systems, making trimethylsilyl dipropan-2-ylcarbamate a candidate for use in pharmaceutical formulations. Its low toxicity profile allows for safer applications in drug development.
-
Protective Agent :
- In drug synthesis, it serves as a protective agent for sensitive functional groups during complex multi-step reactions, thereby enhancing the overall yield and purity of pharmaceutical compounds.
Materials Science Applications
-
Polymer Chemistry :
- Trimethylsilyl dipropan-2-ylcarbamate has potential applications in modifying polymer properties. By incorporating this compound into polymer matrices, researchers can enhance thermal stability and chemical resistance, which are critical for high-performance materials.
-
Coating Technologies :
- The compound's unique properties may also find applications in coating technologies where improved adhesion and durability are required. Its compatibility with various substrates makes it an attractive option for developing advanced coatings.
Case Study 1: Use as a Protecting Group in Synthesis
In a study focusing on the synthesis of complex natural products, trimethylsilyl dipropan-2-ylcarbamate was employed to protect hydroxyl groups during the formation of key intermediates. The successful removal of the protecting group at a later stage allowed for high yields of the target compounds, demonstrating its effectiveness as a protecting agent.
Case Study 2: Stability Assessment in Drug Formulations
A research project assessed the stability of trimethylsilyl dipropan-2-ylcarbamate under various physiological conditions. Results indicated that the compound maintained its integrity over extended periods, suggesting its suitability for use in pharmaceutical applications where long-term stability is required.
Mechanism of Action
The primary mechanism by which trimethylsilyl diisopropylcarbamate exerts its effects is through the formation of a stable protective layer over reactive functional groups. This prevents unwanted side reactions during synthesis. The trimethylsilyl group can be selectively removed under mild conditions, revealing the protected functional group for further reactions.
Comparison with Similar Compounds
Research Findings and Gaps**
- Synthesis : While details the synthesis of phosphazenes using carbazolyldiamine and triethylamine, analogous methods for Trimethylsilyl dipropan-2-ylcarbamate remain undocumented in the provided literature. Its synthesis likely involves silylation of a preformed carbamate or nucleophilic substitution between a silyl chloride and a carbamate salt .
- Its role appears confined to analytical and synthetic chemistry.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing trimethylsilyl dipropan-2-ylcarbamate, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves nucleophilic substitution or carbamate coupling reactions. For example, silylation of dipropan-2-ylamine derivatives with trimethylsilyl chloride in anhydrous solvents (e.g., THF or dichloromethane) under inert atmospheres (N₂/Ar) is common. Catalytic bases like triethylamine (Et₃N) or pyridine are used to neutralize HCl byproducts. Reaction monitoring via thin-layer chromatography (TLC) or GC-MS ensures completion . Optimal yields (70–85%) are achieved at 0–25°C for 12–24 hours, with purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are most effective for characterizing trimethylsilyl dipropan-2-ylcarbamate?
- Methodological Answer: Nuclear magnetic resonance (NMR) is critical:
- ¹H NMR : Signals for trimethylsilyl (TMS) protons appear as a singlet at ~0.1–0.3 ppm. Iso-propyl groups exhibit doublets (CH₃) and septets (CH) between 1.0–1.5 ppm.
- ¹³C NMR : TMS carbons resonate at ~0–5 ppm; carbamate carbonyls appear at 155–160 ppm.
- FT-IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (Si–C vibrations).
- GC-MS : Molecular ion peaks (M⁺) and fragmentation patterns confirm purity and structural integrity .
Q. How does the trimethylsilyl group influence the compound’s stability under varying pH conditions?
- Methodological Answer: The TMS group enhances hydrophobicity and shields the carbamate moiety from hydrolysis in acidic/basic media. Stability studies in buffered solutions (pH 2–10) show degradation rates increase above pH 8, where hydroxide ions attack the carbamate carbonyl. Kinetic analysis (HPLC or UV-Vis monitoring) reveals half-lives >24 hours at pH 7 but <6 hours at pH 10 .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in dimerization behavior of TMS-containing carbamates under thermal vs. photolytic conditions?
- Methodological Answer: Dimerization pathways depend on substituent effects and reaction conditions. For example, α-methyl groups (as in furan-derived analogs) stabilize radical intermediates during photolysis, favoring head-to-tail dimers. Thermally, [4+2] cycloadditions dominate due to electron-deficient carbamate carbonyls. Computational modeling (DFT) and isotopic labeling (²H/¹³C) help resolve competing pathways . Contradictions in product ratios may arise from solvent polarity (e.g., THF vs. DMF) altering transition-state energies .
Q. How can derivatization protocols for GC-MS analysis be optimized to detect trace metabolites of trimethylsilyl dipropan-2-ylcarbamate in biological matrices?
- Methodological Answer: Trimethylsilyl (TMS) derivatization using bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine (1:3 v/v) at 60°C for 30 minutes enhances volatility. For polar metabolites (e.g., hydroxylated derivatives), oxime formation with methoxyamine hydrochloride precedes silylation to prevent tautomerization. Detection limits (LOD <10 ng/mL) are achieved via selected ion monitoring (SIM) for m/z 73 (TMS⁺ fragment) and carbamate-specific ions (e.g., m/z 155–160) .
Q. What strategies mitigate conflicting data in reaction kinetics when substituents alter carbamate reactivity?
- Methodological Answer: Substituent effects (e.g., electron-withdrawing vs. donating groups) on carbamate reactivity require controlled studies using Hammett plots (σ values) or Marcus theory. For example, bulky TMS groups reduce nucleophilic attack rates but stabilize intermediates via hyperconjugation. Kinetic contradictions (e.g., unexpected rate accelerations) may stem from solvent coordination (e.g., THF stabilizing intermediates) or trace water acting as a catalyst. Replicate experiments under rigorously anhydrous conditions and multivariate statistical analysis (ANOVA, Tukey’s HSD) clarify discrepancies .
Q. How does the steric bulk of the TMS group influence regioselectivity in nucleophilic substitution reactions?
- Methodological Answer: The TMS group directs nucleophiles to less hindered positions. For example, in SN2 reactions with Grignard reagents, attack occurs preferentially at the carbamate oxygen adjacent to smaller substituents (e.g., isopropyl vs. TMS). Steric parameters (e.g., A-values) and X-ray crystallography of transition-state analogs validate selectivity trends. Competing elimination pathways (E2) are minimized using low-polarity solvents (hexane) and low temperatures .
Data Contradiction Analysis
- Case Study : Discrepancies in hydrolysis rates reported in (pH-dependent stability) vs. (oxidative degradation) suggest environmental factors (e.g., trace metal ions or light exposure) alter degradation mechanisms. Researchers should conduct controlled stability studies with antioxidants (e.g., BHT) or light-blocking reactors to isolate variables.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
